molecular formula C7H8BBrO2 B7893815 (4-Bromobenzyl)boronic acid

(4-Bromobenzyl)boronic acid

Cat. No. B7893815
M. Wt: 214.85 g/mol
InChI Key: RSWIHXSUDPQOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromobenzyl)boronic acid is a useful research compound. Its molecular formula is C7H8BBrO2 and its molecular weight is 214.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromobenzyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromobenzyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Polybenzyls : (4-Bromobenzyl)boronic acid has been used in palladium-catalyzed cross-coupling reactions for synthesizing polybenzyls, which are valuable in polymer chemistry (Klärner & Greiner, 1998).

  • Peptide Synthesis : This compound aids in the synthesis of casein-related peptides and phosphopeptides, particularly in protecting groups during peptide synthesis (Perich & Johns, 1991).

  • Fluorescent Chemosensors : Boronic acids, including (4-Bromobenzyl)boronic acid, have applications in creating fluorescent chemosensors for detecting carbohydrates and other bioactive substances (Huang et al., 2012).

  • Suzuki-Miyaura Cross-Coupling Reactions : It is used in Suzuki-Miyaura cross-coupling reactions for the functionalization of various compounds, demonstrating its significance in organic synthesis (Loubidi et al., 2016).

  • Biomedical Applications : Boronic acid-containing polymers, which can be synthesized using (4-Bromobenzyl)boronic acid, show potential in treating diseases like HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

  • Enzyme Inhibitors and Therapeutics : Its unique structural features make boronic acid compounds, including (4-Bromobenzyl)boronic acid, suitable for developing potent enzyme inhibitors and therapeutics (Yang, Gao, & Wang, 2003).

  • Solid-Phase Organic Synthesis : (4-Bromobenzyl)boronic acid is involved in solid-phase organic synthesis, showcasing its utility in chemical synthesis (Gravel et al., 2002).

  • Gene Transfection : Modified polyethylenimine incorporating boronic acid groups, like (4-Bromobenzyl)boronic acid, enhances gene delivery efficiency, indicating its potential in gene therapy (Peng et al., 2010).

  • Catalysis in Organic Reactions : Boronic acids are used as catalysts in various organic reactions, such as aza-Michael additions, with (4-Bromobenzyl)boronic acid potentially serving in these roles (Hashimoto, Gálvez, & Maruoka, 2015).

properties

IUPAC Name

(4-bromophenyl)methylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,10-11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIHXSUDPQOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=C(C=C1)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobenzyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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